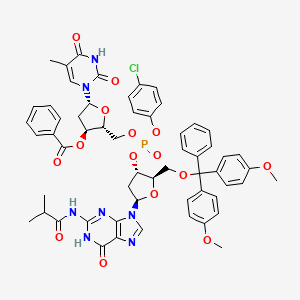
Ethanone, 2,2'-thiobis(1-(9H-fluoren-2-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanone, 2,2’-thiobis(1-(9H-fluoren-2-yl)- is a chemical compound with the molecular formula C₃₀H₂₂O₂S. This compound is characterized by the presence of a thiobis group linking two ethanone moieties, each substituted with a 9H-fluoren-2-yl group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2,2’-thiobis(1-(9H-fluoren-2-yl)- typically involves the reaction of 9H-fluoren-2-yl ethanone with a thiobis reagent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of Ethanone, 2,2’-thiobis(1-(9H-fluoren-2-yl)- may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethanone, 2,2’-thiobis(1-(9H-fluoren-2-yl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiobis group to a thiol or disulfide.
Substitution: The ethanone moieties can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and in suitable solvents to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Ethanone, 2,2’-thiobis(1-(9H-fluoren-2-yl)- can yield sulfoxides or sulfones, while reduction can produce thiols or disulfides .
Scientific Research Applications
Ethanone, 2,2’-thiobis(1-(9H-fluoren-2-yl)- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of Ethanone, 2,2’-thiobis(1-(9H-fluoren-2-yl)- involves its interaction with specific molecular targets and pathways. The thiobis group can form reversible bonds with thiol-containing biomolecules, affecting their function. Additionally, the fluorenyl groups can interact with aromatic residues in proteins, influencing their activity and stability .
Comparison with Similar Compounds
Similar Compounds
1-(9-Methyl-9H-fluoren-2-yl)-ethanone: Similar in structure but lacks the thiobis linkage.
1-(9-Propyl-9H-fluoren-2-yl)-ethanone: Contains a propyl group instead of the thiobis linkage.
1-(7-Acetyl-9-ethyl-9H-fluoren-2-yl)-ethanone: Substituted with an acetyl group.
Uniqueness
Ethanone, 2,2’-thiobis(1-(9H-fluoren-2-yl)- is unique due to the presence of the thiobis linkage, which imparts distinct chemical and physical properties. This linkage allows for specific interactions with thiol-containing biomolecules and enhances the compound’s stability and reactivity .
Properties
CAS No. |
121305-19-9 |
|---|---|
Molecular Formula |
C30H22O2S |
Molecular Weight |
446.6 g/mol |
IUPAC Name |
1-(9H-fluoren-2-yl)-2-[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanylethanone |
InChI |
InChI=1S/C30H22O2S/c31-29(21-9-11-27-23(15-21)13-19-5-1-3-7-25(19)27)17-33-18-30(32)22-10-12-28-24(16-22)14-20-6-2-4-8-26(20)28/h1-12,15-16H,13-14,17-18H2 |
InChI Key |
XMAAUVGPTCRRQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)C(=O)CSCC(=O)C4=CC5=C(C=C4)C6=CC=CC=C6C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




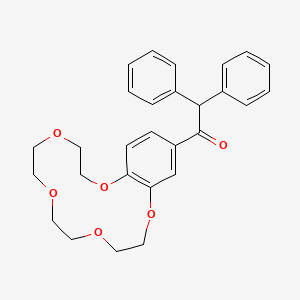
![9-(2-chlorophenyl)-3-methyl-N-quinolin-4-ylsulfonyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12723243.png)

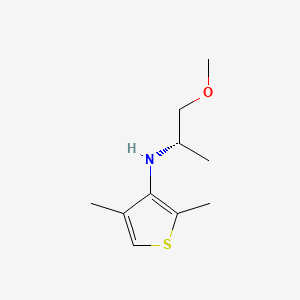
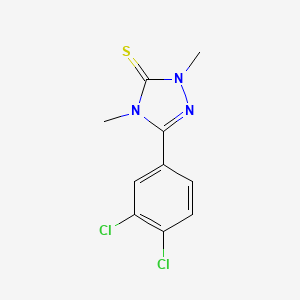
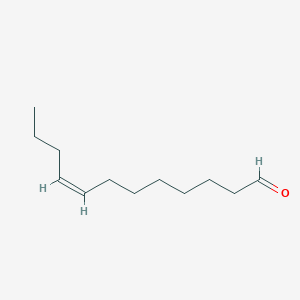

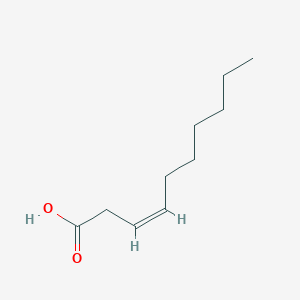
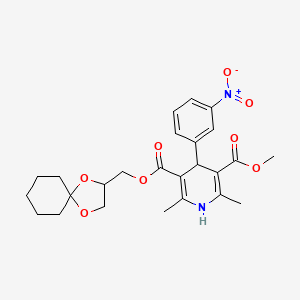
![aluminum;(2S,6aR,6aS,8aR)-10-[(2S,3R,4S,5S,6S)-6-carboxy-3-[(2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylate](/img/structure/B12723293.png)
